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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B15592084

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
Rauvotetraphylline C, a significant indole alkaloid. The information detailed herein is pivotal
for the identification, characterization, and further development of this natural product.

Spectroscopic Data

The spectroscopic data for Rauvotetraphylline C was established through a combination of
High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) and Nuclear
Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key quantitative
data obtained for this compound.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of Rauvotetraphylline C.

) m/z m/z Molecular
Technique lon )
(Experimental) (Calculated) Formula
HR-ESI-MS [M+H]*+ 391.2019 Not Reported C24H26N203

Nuclear Magnetic Resonance (NMR) Data
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The *H and 3C NMR data for Rauvotetraphylline C were reported to be analogous to those of
its isomer, Rauvotetraphylline B. The following data, recorded in CDCls, is based on the
published information for Rauvotetraphylline B from the same study[1].

Table 1: *H NMR Data for Rauvotetraphylline C (as per analogue Rauvotetraphylline B)
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Position o (ppm) Multiplicity J (Hz)
1 8.08 br s

3 4.14 m

5a 2.05 m

5B 2.59 m

6a 1.83 m

6B 2.05 m

9 7.48 d 7.5
10 7.10 t 7.5
11 7.29 t 7.5
12 7.17 d 7.5
1l4a 1.48 m

143 1.77 m

15 2.75 m

16 4.40 S

17a 3.32 d 11.5
178 3.48 d 115
18 1.69 s

19 5.39 q 7.0
21a 4.01 m

21 4.14 m

OMe 3.75 S

Table 2: 13C NMR Data for Rauvotetraphylline C (as per analogue Rauvotetraphylline B)

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/product/b15592084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Position 0 (ppm) Type
2 134.1 C

3 51.5 CH
5 48.9 CH2
6 335 CH2
7 108.5 C

8 127.8 C

9 118.0 CH
10 119.5 CH
11 1215 CH
12 110.8 CH
13 136.2 C
14 28.7 CH2
15 34.0 CH
16 93.3 CH
17 51.9 CH2
18 12.3 CHs
19 123.6 CH
20 132.0 C
21 59.8 CH2
22 1754 C
OMe 52.3 CHs

Experimental Protocols
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The spectroscopic data for Rauvotetraphylline C were acquired using standard laboratory
techniques for the structural elucidation of natural products.

NMR Spectroscopy

e Instrumentation: NMR spectra were recorded on Bruker AV-400 and DRX-500
spectrometers.

o Solvent: Deuterated chloroform (CDCIs) was used as the solvent for the analysis of
Rauvotetraphylline C analogue, Rauvotetraphylline B.

o Referencing: Chemical shifts (d) are reported in parts per million (ppm) and were referenced
to the residual solvent signals.

e 2D NMR: Structural assignments were supported by two-dimensional NMR techniques,
including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond
Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY).

Mass Spectrometry

e Instrumentation: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were
obtained using a Thermo Scientific LTQ Orbitrap XL spectrometer.

¢ lonization Mode: The analysis was performed in positive ion mode.

Workflow for Isolation and Structure Elucidation

The following diagram illustrates the general workflow employed for the isolation and structural
characterization of novel indole alkaloids like Rauvotetraphylline C from their natural source.
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Caption: Workflow for Natural Product Isolation and Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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